molecular formula C11H17NO4 B7814441 (1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid

Cat. No.: B7814441
M. Wt: 227.26 g/mol
InChI Key: WOUNTSATDZJBLP-UHFFFAOYSA-N
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Description

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: is a synthetic organic compound characterized by its complex structure and functional groups It is a derivative of cyclopentene with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (BOC) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:

  • Diels-Alder Reaction: This involves the reaction of a diene with a dienophile to form the cyclopentene ring.

  • Amination: Introduction of the amino group to the cyclopentene ring.

  • Protection: The amino group is protected using the BOC group to prevent unwanted reactions during subsequent steps.

Industrial Production Methods: Industrial production typically involves optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: undergoes various types of reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.

  • Reduction: The amino group can be reduced to form amines.

  • Substitution: The BOC group can be removed to expose the amino group for further reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.

  • Substitution: Trifluoroacetic acid (TFA) is typically used to remove the BOC group.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives such as esters and amides.

  • Reduction: Primary, secondary, or tertiary amines.

  • Substitution: Free amino group for further functionalization.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the synthesis of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.

Comparison with Similar Compounds

(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: is compared with similar compounds such as:

  • Cyclopentene derivatives: Similar core structure but different functional groups.

  • Amino acids: Similar amino group but different backbone structures.

  • BOC-protected amines: Similar protection strategy but different core structures.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUNTSATDZJBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910952
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108999-93-5
Record name 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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